4-Methyl-1,2-dithiolane-4-carboxylic acid

Description

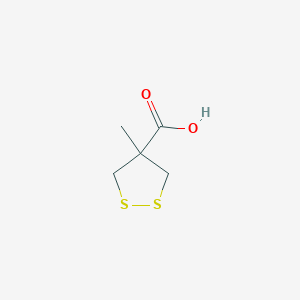

Structure

3D Structure

Properties

IUPAC Name |

4-methyldithiolane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S2/c1-5(4(6)7)2-8-9-3-5/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYNUBURGFMPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSSC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602095 | |

| Record name | 4-Methyl-1,2-dithiolane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208243-72-5 | |

| Record name | 4-Methyl-1,2-dithiolane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 1,2 Dithiolane 4 Carboxylic Acid

Established Synthetic Pathways for 4-Methyl-1,2-dithiolane-4-carboxylic Acid

The construction of the this compound molecule can be achieved through various synthetic strategies, primarily involving the formation of the 1,2-dithiolane (B1197483) ring.

General Ring Closure Approaches for the 1,2-Dithiolane Core

The formation of the 1,2-dithiolane ring is a key step in the synthesis of this compound and its analogs. A common and effective method involves the oxidative cyclization of a 1,3-dithiol precursor. This transformation is typically achieved using mild oxidizing agents. Another powerful strategy is the reaction of a suitable dihalo- or di-tosyloxy-alkane with a sulfur nucleophile, such as sodium disulfide, which introduces the disulfide bond and facilitates ring closure in a single step. The inherent strain of the five-membered dithiolane ring makes its formation a thermodynamically and kinetically controlled process, often requiring careful optimization of reaction conditions to favor the desired cyclic product over polymerization. wikipedia.orgscispace.com

A more recent approach involves a one-step synthesis of functionalized 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. This method proceeds via a sulfonium-mediated ring-closure and offers a modular route to diversely substituted 1,2-dithiolanes under mild conditions. wikipedia.org

One-Pot Synthesis Protocols from Dichloropivalic Acid

While a specific one-pot synthesis of this compound directly from dichloropivalic acid (3,3-dichloro-2-methylpropanoic acid) is not extensively documented in the reviewed literature, the principles of dithiolane synthesis suggest a plausible pathway. Such a reaction would likely involve the reaction of the dichloropivalic acid with a sulfur transfer reagent, such as sodium sulfide (B99878) or sodium disulfide, under conditions that promote the displacement of the two chlorine atoms and subsequent ring closure to form the dithiolane ring. This one-pot approach would offer an efficient route to the target molecule by minimizing the number of synthetic steps and purification procedures.

Multi-Step Synthesis Strategies from Precursors

A well-established multi-step synthesis for the closely related asparagusic acid (1,2-dithiolane-4-carboxylic acid) can be adapted for the synthesis of its 4-methyl analog. This strategy commences with a suitable precursor such as 3-bromo-2-(bromomethyl)-2-methylpropanoic acid.

This dihalo acid can be reacted with a sulfur nucleophile like potassium thioacetate (B1230152) to form a di-thioacetate intermediate. Subsequent hydrolysis of the thioacetate groups under basic conditions yields the corresponding 1,3-dithiol. Finally, oxidation of the dithiol, for instance with air or other mild oxidizing agents, leads to the formation of the 1,2-dithiolane ring, yielding this compound. ethz.ch

Sulfur Introduction Methods (e.g., using Metal Disulfides or Dithiol Intermediates)

The introduction of the two sulfur atoms is a critical transformation in the synthesis of this compound. One of the most direct methods involves the use of metal disulfides, such as sodium disulfide (Na₂S₂). This reagent can react with a di-electrophilic precursor, like a 1,3-dihalo-2-methyl-2-propionic acid derivative, to form the disulfide bond and the five-membered ring in a single step.

Synthesis of Derivatives and Analogues of this compound

The carboxylic acid functionality of this compound provides a convenient handle for the synthesis of various derivatives, most notably esters.

Carboxylic Acid Esterification Reactions (e.g., Methyl, Ethyl, Propyl, Benzyl (B1604629), Octyl Esters)

The esterification of this compound can be readily achieved using standard methods, with the Fischer esterification being a common and effective approach. thieme-connect.demasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol (e.g., methanol, ethanol, propanol, benzyl alcohol, or octanol) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used as the solvent, and water is removed as it is formed, for example, by using a Dean-Stark apparatus. sciencemadness.org

Alternative esterification methods that can be employed include reaction of the carboxylic acid with an alkyl halide in the presence of a base, or the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with the alcohol. The choice of method will depend on the scale of the reaction and the sensitivity of the starting materials to the reaction conditions.

Below is a table summarizing the synthesis of various esters of this compound via Fischer esterification.

| Ester Name | Alcohol | Catalyst | Reaction Conditions |

| Methyl 4-methyl-1,2-dithiolane-4-carboxylate | Methanol | H₂SO₄ (catalytic) | Reflux |

| Ethyl 4-methyl-1,2-dithiolane-4-carboxylate | Ethanol | H₂SO₄ (catalytic) | Reflux |

| Propyl 4-methyl-1,2-dithiolane-4-carboxylate | Propan-1-ol | H₂SO₄ (catalytic) | Reflux |

| Benzyl 4-methyl-1,2-dithiolane-4-carboxylate | Benzyl alcohol | H₂SO₄ (catalytic) | Reflux |

| Octyl 4-methyl-1,2-dithiolane-4-carboxylate | Octan-1-ol | H₂SO₄ (catalytic) | Reflux, Dean-Stark |

Amidation Reactions (e.g., Carboxamide, N-Methyl, N-Butyl, N-Heptyl Carboxamides)

The carboxylic acid moiety of this compound serves as a versatile handle for derivatization, most notably through amidation reactions. These reactions involve coupling the carboxylic acid with various primary or secondary amines to form the corresponding carboxamides. Such transformations are crucial for modifying the compound's physicochemical properties and for creating libraries of analogs for further research. researchgate.net

The synthesis of these amides typically requires the activation of the carboxylic acid. Standard coupling reagents are employed to facilitate the formation of the amide bond. For instance, the synthesis of various 1,2-dithiolane-4-carboxamides has been successfully achieved by coupling the parent acid with a range of amines using hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) as the coupling agent. researchgate.net This method is effective for producing a diverse set of amides, including N-methyl, N-butyl, and N-heptyl derivatives, in moderate to good yields. researchgate.net

Alternative catalytic systems for direct amidation reactions, which are gaining prominence for their efficiency and milder conditions, include boronic acid derivatives and heterobimetallic complexes. organic-chemistry.orgmdpi.com While not specifically documented for this compound, these modern methods represent viable strategies for its amidation.

Table 1: Representative Amidation Reaction Approaches

| Amine | Coupling Method/Catalyst | Product | Key Features |

|---|---|---|---|

| Primary/Secondary Amines | HATU Coupling | N-substituted Carboxamides | Well-established, good yields for diverse amines. researchgate.net |

| Primary/Secondary Amines | Boronic Acid Catalysts | N-substituted Carboxamides | Enables direct amidation under mild conditions. organic-chemistry.org |

| N,N-Dimethylformamide (DMF) | Trimethylacetic Anhydride / K-OtBu | N,N-Dimethyl Carboxamide | Uses DMF as the dimethylamine (B145610) source. |

| Primary/Secondary Amines | La-Na Heterobimetallic Complex | N-substituted Carboxamides | Efficient catalysis for methyl ester amidation, adaptable for acids. mdpi.com |

Oxidation of the Dithiolane Ring (e.g., 1-Oxide, 1,1-Dioxide Forms)

The sulfur atoms of the 1,2-dithiolane ring are susceptible to oxidation, leading to the formation of sulfoxides (1-oxide) and sulfones (1,1-dioxide). This transformation significantly alters the electronic properties and steric profile of the ring. The oxidation can be controlled to yield either the mono-oxidized or di-oxidized product.

The strained nature of the 1,2-dithiolane ring, characterized by a small CSSC dihedral angle, influences its reactivity. nih.gov Oxidation introduces oxygen atoms to one or both sulfur atoms, resulting in the formation of thiosulfinates (1-oxide) and thiosulfonates (1,1-dioxide). These oxidized forms are structurally distinct from the parent dithiolane. The stepwise oxidation allows for the generation of a family of related compounds with varying oxidation states.

While specific oxidation studies on this compound are not extensively detailed in the provided literature, the general principles of disulfide oxidation apply. The reaction is typically performed using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The controlled addition of one equivalent of the oxidant would preferentially yield the 1-oxide, while an excess would lead to the 1,1-dioxide.

Table 2: Potential Oxidation Products of the Dithiolane Ring

| Product Name | Structural Formula | Oxidation State | Notes |

|---|---|---|---|

| 4-Methyl-1-oxo-1,2-dithiolane-4-carboxylic acid | C₅H₈O₃S₂ | Thiosulfinate | Mono-oxidation product. |

| 4-Methyl-1,1-dioxo-1,2-dithiolane-4-carboxylic acid | C₅H₈O₄S₂ | Thiosulfonate | Di-oxidation product. |

Formation of Conjugates and Adducts

The functional groups of this compound allow for its covalent attachment to other molecules, forming conjugates and adducts. This is a key strategy for tethering the dithiolane moiety to larger structures like peptides, polymers, or biomolecules.

One approach involves converting the carboxylic acid to a more reactive functional group. For example, similar dithiolane structures have been derivatized to form acrylates. These acrylate (B77674) derivatives can then undergo a thia-Michael addition with thiol-containing molecules, such as benzyl mercaptan, to yield stable adducts. nih.gov This demonstrates the utility of the dithiolane scaffold in bioconjugation chemistry. nih.gov

Furthermore, the core structure itself, being an analogue of other amino acids, can be incorporated into peptides. For example, the related compound 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) has been successfully integrated into peptide chains, serving as a conformationally restricted cysteine analogue. nih.gov This highlights the potential for this compound derivatives to be used as building blocks in peptide synthesis. nih.gov

Advanced Synthetic Techniques and Optimization for this compound

The synthesis of this specific dithiolane presents unique challenges, including the construction of the strained disulfide ring and the control of the quaternary stereocenter at the C4 position.

Catalytic Approaches in Dithiolane Ring Formation

The formation of the 1,2-dithiolane ring is a critical step in the synthesis. While classical methods often involve the oxidation of a corresponding 1,3-dithiol, advanced and catalytic approaches offer greater efficiency. One established method for forming the disulfide bond is the oxidative cyclization of a dithiol precursor. tandfonline.comscispace.com

More advanced strategies focus on ring-closure reactions from acyclic precursors. A notable approach involves the treatment of a 1,3-bis-thioether with bromine. This reaction is proposed to proceed through the formation of a sulfonium (B1226848) bromide intermediate, which then undergoes intramolecular cyclization to yield the 1,2-dithiolane ring. nih.gov Although stoichiometric bromine is used, the mechanism points towards mediated ring-forming strategies that could be adapted into catalytic cycles. For related 1,3-dithiolanes, catalytic amounts of perchloric acid absorbed on silica (B1680970) gel have been shown to effectively promote the condensation of a dithiol with a ketone, showcasing a viable catalytic pathway for dithiolane ring systems. nih.gov

Stereoselective Synthesis of this compound and its Isomers

The presence of a quaternary stereocenter at the C4 position means that this compound exists as a pair of enantiomers. The synthesis and separation of these individual stereoisomers are significant challenges. nih.gov Synthesizing the molecule from achiral precursors typically results in a racemic mixture.

The resolution of such enantiomers is often a difficult task. nih.gov For structurally similar chiral dithiolanes, methods such as (semi)preparative enantioselective High-Performance Liquid Chromatography (HPLC) have been employed to isolate the individual enantiomers. nih.gov Another powerful strategy is biocatalysis, where enzymes are used for the kinetic resolution of a racemic mixture. This approach can offer an efficient and scalable method for obtaining enantiopure compounds. nih.gov The development of a stereoselective synthesis, where one enantiomer is preferentially formed, would be a major advancement, potentially involving chiral catalysts or auxiliaries.

Scalable Synthesis Considerations for Research and Potential Industrial Applications

A general synthetic route to 1,2-dithiolanes has been established from 1,3-diols, which are often readily available starting materials. tandfonline.com The conversion of the diol to a dithiol followed by oxidative cyclization is a plausible scalable pathway. tandfonline.com However, this route can suffer from low yields. tandfonline.com

For any large-scale synthesis, especially involving chiral molecules, an efficient and easy-to-scale method for chiral resolution or asymmetric synthesis is paramount. nih.gov Furthermore, process optimization would involve minimizing the use of hazardous reagents and harsh reaction conditions. researchgate.net The explicit design of downstream processing, including purification and isolation steps, is crucial to ensure the final product meets the required purity specifications in a cost-effective and sustainable manner. researchgate.net

Spectroscopic and Analytical Characterization Techniques in Research on 4 Methyl 1,2 Dithiolane 4 Carboxylic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Methyl-1,2-dithiolane-4-carboxylic acid. Both ¹H and ¹³C NMR provide critical data regarding the connectivity and chemical environment of atoms within the molecule. rsc.orgopenstax.org

In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10-12 ppm range, due to deshielding and hydrogen bonding. openstax.orglibretexts.org The protons on the dithiolane ring would exhibit complex splitting patterns in the aliphatic region. The two methylene (B1212753) groups (CH₂) of the dithiolane ring are diastereotopic, meaning they are chemically non-equivalent, and would therefore be expected to show distinct signals. These signals would likely appear as complex multiplets due to geminal and vicinal coupling. The methyl (CH₃) group, being attached to a quaternary carbon, would present as a singlet, likely in the upfield region of the spectrum (around 1.5 ppm).

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. openstax.orgoregonstate.edu The carbonyl carbon of the carboxylic acid is highly deshielded and typically resonates in the 165-185 ppm region. openstax.orgresearchgate.net The quaternary carbon atom bonded to the methyl and carboxyl groups would also have a characteristic shift. The methylene carbons of the dithiolane ring and the methyl carbon would appear at higher field strengths. The specific chemical shifts are sensitive to the solvent used and the concentration of the sample. sigmaaldrich.com

Predicted NMR Data for this compound Note: These are estimated values based on general principles and data for analogous compounds. Actual experimental values may vary.

| ¹H NMR Spectroscopy | ||

|---|---|---|

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | Broad Singlet (br s) |

| -CH₂-S- | 2.8 - 3.6 | Multiplet (m) |

| -CH₃ | ~1.5 | Singlet (s) |

| ¹³C NMR Spectroscopy | ||

| Carbon Type | Predicted Chemical Shift (δ, ppm) | |

| -C OOH | 170 - 185 | |

| -C (CH₃)(COOH) | 50 - 60 | |

| -C H₂-S- | 35 - 50 | |

| -C H₃ | 20 - 30 |

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. openstax.org The carboxylic acid group gives rise to two particularly characteristic absorptions. The O-H bond stretch results in a very broad and strong absorption band typically found between 2500 and 3300 cm⁻¹. openstax.orgorgchemboulder.com This broadness is a result of extensive hydrogen bonding, which often causes the band to overlap with the C-H stretching absorptions. orgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid produces a sharp and intense peak between 1690 and 1760 cm⁻¹. openstax.orgorgchemboulder.com

Additionally, the C-O single bond stretch of the carboxylic acid is expected in the 1210-1320 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The disulfide (S-S) bond stretch is typically weak and falls in the 400-540 cm⁻¹ range, while the C-S stretch appears between 600-800 cm⁻¹. These absorptions can be used to confirm the presence of the dithiolane ring. IR spectroscopy is also valuable for monitoring reactions, for example, by observing the appearance or disappearance of the characteristic carbonyl or hydroxyl peaks during synthesis or derivatization.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Strong, Very Broad |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1690 - 1760 | Strong, Sharp |

| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Medium |

| O-H (Carboxylic Acid) | Bend | 1395 - 1440 | Medium |

| C-S | Stretch | 600 - 800 | Weak-Medium |

| S-S | Stretch | 400 - 540 | Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the elemental formula of this compound. The molecular formula is C₅H₈O₂S₂, corresponding to a monoisotopic mass of approximately 163.9966 Da. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves as strong evidence for the compound's elemental composition.

Electron impact (EI) ionization would likely lead to significant fragmentation. The molecular ion peak (M⁺) may be observed, but its intensity could be low. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.orgyoutube.com Cleavage of the dithiolane ring is also a probable fragmentation route. The presence of two sulfur atoms would produce a characteristic isotopic pattern for sulfur-containing fragments, with a notable (M+2) peak due to the natural abundance of the ³⁴S isotope.

Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₈O₂S₂ |

| Molecular Weight (g/mol) | 164.24 |

| Exact Mass (Da) | 163.99657184 nih.gov |

| Common Fragment Ions (m/z) | [M-OH]⁺, [M-COOH]⁺, fragments from ring cleavage |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for the purification of this compound and for assessing its purity. tricliniclabs.commdpi.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for both analysis and purification. tricliniclabs.comunirioja.es Due to the polarity of the carboxylic acid group, reversed-phase HPLC (RP-HPLC) is a suitable method. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water (often acidified with formic or acetic acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. The compound's retention time provides a basis for its identification and quantification. HPLC with a UV detector is commonly used, as the carboxyl group has some UV absorbance, although it is weak. Purity is determined by the relative area of the main peak compared to any impurity peaks. rsc.org

Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities. tricliniclabs.comresearchgate.net However, due to the low volatility and polar nature of carboxylic acids, derivatization is often required to convert the analyte into a more volatile and thermally stable form, such as a methyl or silyl (B83357) ester. GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can provide high-resolution separation and definitive identification of components in a mixture. researchgate.net

Thermal Analysis Methods, including Photo-Differential Scanning Calorimetry (Photo DSC), for Reaction Kinetics and Thermodynamics

Photo-Differential Scanning Calorimetry (Photo-DSC) is a specialized thermal analysis technique that measures the heat flow associated with photochemical reactions. researchgate.net This method is particularly relevant for compounds containing a 1,2-dithiolane (B1197483) ring. The disulfide bond in the five-membered ring is known to be susceptible to cleavage upon UV irradiation, which can initiate a ring-opening polymerization. researchgate.netnih.govrug.nl

In a Photo-DSC experiment, a sample of the compound would be exposed to UV light of a specific wavelength and intensity inside the DSC cell. researchgate.net The instrument would measure the heat released (exothermic) or absorbed (endothermic) during the light-induced reaction. This data can be used to study the kinetics of photopolymerization, including the rate of reaction and the total enthalpy of polymerization. researchgate.net Such studies are crucial for applications where the compound might be used as a monomer for creating novel sulfur-containing polymers or coatings, as the reaction kinetics directly influence the properties of the final material. rsc.org

Mechanistic Investigations of 4 Methyl 1,2 Dithiolane 4 Carboxylic Acid Reactivity

Radical-Mediated Ring-Opening Polymerization Mechanisms

The saturated five-membered disulfide ring of 1,2-dithiolanes can undergo ring-opening polymerization (ROP) through thermal or photochemical activation, a process that can even occur without an initiator. rsc.org This reaction proceeds via radical mechanisms, where thiolate or sulfur-centered radicals are generated, which then initiate polymerization with other dithiolane rings to form a disulfide-rich polymer backbone. rsc.org This pathway is central to creating polymers with unique optical and physical properties. rsc.org An alternative, recently developed method involves an electrochemically initiated ROP, which proceeds through a proposed cationic radical-initiated process. nih.govresearchgate.net

The kinetics and thermodynamics of the ring-opening polymerization of 1,2-dithiolanes are crucial for understanding the properties of the resulting polymers. acs.org The polymerization is thermodynamically driven by the relief of ring strain, where the enthalpic gain from opening the ring must overcome the loss of translational entropy as monomers are converted into a polymer chain. wiley-vch.de This process is governed by the change in Gibbs free energy (ΔGₚ), which must be negative for polymerization to be favorable. wiley-vch.de

Kinetic studies, often monitored using Fourier Transform Infrared (FTIR) spectroscopy, reveal significant differences in reactivity based on the dithiolane's substitution pattern. rsc.org Research comparing the homopolymerization of methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe) with the methyl ester of lipoic acid (LipOMe) showed that Me-AspOMe polymerizes approximately 12 times slower. rsc.org A distinct delay in the onset of polymerization was also observed for Me-AspOMe, which was not seen with LipOMe. rsc.org This difference in reactivity is attributed to the substitution on the dithiolane ring, as more substituted 1,2-dithiolanes exhibit greater resistance to ring-opening. rsc.org Despite the slower rate, the polymerization of Me-AspOMe yields polymers with a relatively narrow molecular weight distribution. rsc.org

| Monomer | Polymerization Rate (Rₚ) (s⁻¹) | Molecular Weight (Mₙ) (kDa) | Dispersity (Đ) | Refractive Index Change (Monomer to Polymer) |

|---|---|---|---|---|

| Methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe) | 0.006 | 12 | 1.23 | +0.04 |

| Methyl ester of lipoic acid (LipOMe) | 0.05 | 14 | 1.21 | +0.02 |

Photoinitiated ROP offers spatial and temporal control over the polymerization process. The choice of photoinitiator and irradiation conditions significantly impacts the reaction kinetics and the final properties of the polymer. nih.gov For the photopolymerization of Me-AspOMe, acylphosphine oxides such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) have been effectively used. rsc.org

| Parameter | Value/Description |

|---|---|

| Photoinitiator | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) |

| Concentration | 1 wt% |

| Light Source | Filtered mercury arc lamp |

| Wavelength | 400–500 nm |

| Intensity | 40 mW cm⁻² |

| Irradiation Time | 600 s |

A significant advantage of using 1,2-dithiolanes in polymerization is the resulting low volumetric shrinkage. rsc.org Polymerization shrinkage occurs when monomer molecules, initially separated by van der Waals distances, are converted into a polymer network held together by much shorter covalent bonds. rsc.orgnih.gov In ring-opening polymerization, the shortening of intermolecular distances is partially compensated by the volume increase from the cleavage of a covalent bond within the monomer ring. rsc.org This mechanism leads to materials with significantly lower internal stress and, consequently, reduced birefringence, which is crucial for optical applications. rsc.org The class of 1,2-dithiolane-containing molecules is noted for its potential in developing polymers with low volumetric shrinkage. rsc.org

Thiol-Ene and Dithiolane-Alkyne Addition Reactions

Beyond homopolymerization, the radicals generated from the ring-opening of 1,2-dithiolanes can participate in addition reactions with other functional groups, such as alkynes. This process is analogous to the well-established thiol-yne reaction, where a thiol adds across a carbon-carbon triple bond. rsc.org

The photoinitiated addition of 1,2-dithiolanes to alkynes provides a pathway to synthesize polymers with a high sulfur content and, therefore, a high refractive index. rsc.orgrsc.org The mechanism is similar to radical thiol-yne coupling, where two thiyl radicals, generated from the dithiolane ring-opening, add sequentially to one alkyne group, forming a 1,2-dithioether linkage. rsc.org

Kinetic studies show that the reaction rates are highly dependent on the electronic and steric nature of both the dithiolane and the alkyne. rsc.orgrsc.org Thiyl radicals are electrophilic, meaning they react more slowly with alkynes that are electron-poor. researchgate.net For instance, the reaction rate is reduced when the alkyne is adjacent to an electron-withdrawing group, such as a carbonyl. researchgate.net The rate of the initial addition of a thiyl radical to the alkyne is typically slower than the rate of the second addition to the resulting vinyl sulfide (B99878) intermediate. researchgate.netacs.org These reactions can be effectively monitored in real-time using FTIR spectroscopy to track the consumption of the alkyne functional group. rsc.org

Formation of Disulfide Vinyl Intermediate Species

The substitution pattern of the 1,2-dithiolane ring is a critical determinant of its reaction pathways. In the case of 4-methyl-1,2-dithiolane-4-carboxylic acid, which is a 4,4-disubstituted 1,2-dithiolane, the reactivity can differ significantly from monosubstituted dithiolanes like lipoic acid. Research on analogous 4,4-disubstituted 1,2-dithiolane derivatives indicates that they are relatively resistant to polymerization. rsc.org However, under specific conditions, they can undergo ring-opening reactions that lead to the formation of unique intermediate species.

For instance, the reaction of 4,4-disubstituted 1,2-dithiolanes with acetylenide anions has been shown to yield ring-opened products. rsc.org These intermediates can subsequently isomerize, leading to the formation of vinylene-insertion products, specifically vinyl sulfides known as dithiepins. rsc.org This reaction pathway suggests that the disulfide bond cleaves and incorporates the alkyne, resulting in a larger, unsaturated seven-membered ring. A proposed mechanism involves the initial attack of the acetylenide, leading to a thiolate that then undergoes intramolecular rearrangement to form the stable vinyl sulfide structure. rsc.org This reactivity highlights a pathway distinct from simple polymerization, leading to novel heterocyclic systems.

Structural Control in Copolymerization and Network Formation

The inherent strain in the 1,2-dithiolane ring makes it a suitable monomer for ring-opening polymerization (ROP), creating polymers with dynamic disulfide bonds in their backbone. nih.govacs.org The substitution on the ring, however, provides a powerful means of controlling the polymerization kinetics and the properties of the resulting polymer networks.

Studies on the methyl ester of this compound, methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe), have demonstrated its capability to undergo photoinitiated ring-opening homopolymerization. rsc.org This process, initiated by light, transforms the low-viscosity monomer into a sulfur-rich polymer. rsc.org Furthermore, Me-AspOMe can be copolymerized with various alkynes, offering a method to create high-refractive-index polymers. rsc.org The structure of both the dithiolane and the alkyne reactant significantly influences the reaction rates and the final polymer properties. rsc.org

The substitution pattern also profoundly impacts the properties of cross-linked networks. A comparative study of hydrogels formed from block copolymers functionalized with either methyl asparagusic acid (a close analogue to the title compound) or lipoic acid revealed dramatic differences. researchgate.net The hydrogels derived from the methyl asparagusic acid derivative were highly dynamic, adaptable, and self-healing. In contrast, those derived from lipoic acid were rigid and brittle. researchgate.net This difference is attributed to the thermodynamics and kinetics of the ring-opening polymerization, which is governed by the substituent's position on the dithiolane ring. researchgate.net The gem-disubstitution at the C4 position in the methyl asparagusic acid derivative leads to different polymer chain dynamics compared to the single substituent at the C3 position in lipoic acid, thereby offering structural control over the final material's mechanical properties.

| Property | Poly(LipOMe) | Poly(Me-AspOMe) |

| Monomer Structure | Methyl ester of Lipoic Acid | Methyl 4-methyl-1,2-dithiolane-4-carboxylate |

| Refractive Index (Monomer) | Data not specified | Data not specified |

| Refractive Index (Polymer) | Increase of 0.02 from monomer | Increase of 0.04 from monomer |

| Polymerization Method | Photoinitiated Ring-Opening | Photoinitiated Ring-Opening |

| This table summarizes the change in refractive index upon polymerization of the methyl ester of lipoic acid (LipOMe) and methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe). Data sourced from rsc.org. |

Redox Chemistry and Antioxidant Mechanisms

The disulfide bond is the central feature of this compound's redox activity. The strained nature of this bond in the five-membered ring allows it to readily participate in redox reactions, acting as an antioxidant.

Interactions with Reactive Oxygen Species and Free Radicals

The primary mechanism by which 1,2-dithiolane compounds exhibit antioxidant activity is through their ability to scavenge reactive oxygen species (ROS) and other free radicals. The strained S-S bond can be cleaved reductively to form a dithiol. This open-chain dithiol form is a potent antioxidant, capable of donating hydrogen atoms or electrons to neutralize free radicals. While direct studies on this compound are limited, the well-documented antioxidant activity of the related compound, lipoic acid, provides a model for this reactivity. Lipoic acid's reduced form, dihydrolipoic acid (DHLA), is a powerful antioxidant that can scavenge a wide array of radicals. nih.gov It is therefore anticipated that this compound acts via a similar mechanism, where the ring-opened dithiol form is the primary active species in radical quenching.

Role in Glutathione (B108866) Metabolism Pathways and Regeneration of Oxidized Glutathione

Glutathione (GSH) is a crucial endogenous antioxidant, and its metabolic pathways are central to cellular redox homeostasis. nih.gov Antioxidants like lipoic acid are known to interact with the glutathione system. They can help maintain the reduced state of the cell by regenerating other antioxidants and by directly scavenging ROS that would otherwise deplete GSH levels. mdpi.com The reduced form, DHLA, can reduce oxidized glutathione (GSSG) back to GSH, a reaction catalyzed by glutathione reductase. nih.gov

Comparison of Antioxidant Efficacy with Lipoic Acid

The antioxidant efficacy of dithiolane compounds is directly related to the reactivity of the disulfide bond. As discussed, the substitution pattern on the ring influences this reactivity. A direct comparison of the antioxidant activity between this compound and lipoic acid in a biological system has not been extensively reported. However, inferences can be drawn from their chemical behavior.

The study on dithiolane-functionalized hydrogels showed that materials derived from methyl asparagusic acid (a C4-substituted dithiolane) were more dynamic than those from lipoic acid (a C3-substituted dithiolane), indicating a difference in the thermodynamics and kinetics of their ring-opening reactions. researchgate.net This suggests a potential difference in their reactivity towards biological reductants and ROS. Lipoic acid and its reduced form, DHLA, have demonstrated significant radical scavenging abilities. nih.gov For example, DHLA is more effective than lipoic acid at scavenging various radicals and protecting against induced oxidation. nih.gov While both this compound and lipoic acid are expected to be effective antioxidants through their dithiol forms, the precise differences in their efficacy would depend on the rate of their reduction to the active dithiol form and the intrinsic reactivity of that dithiol, which is influenced by the local substituent effects.

| Dithiolane Derivative Source | Resulting Hydrogel Properties | Implied Reactivity |

| Methyl Asparagusic Acid | Dynamic, adaptable, self-healing | Facile, reversible ring-opening polymerization |

| Lipoic Acid | Rigid, resilient, brittle | Less dynamic network formation |

| This table compares the properties of hydrogels derived from block copolymers functionalized with methyl asparagusic acid and lipoic acid. Data sourced from researchgate.net. |

Biomedical and Preclinical Research Applications of 4 Methyl 1,2 Dithiolane 4 Carboxylic Acid

Evaluation in Oxidative Stress Mitigation and Antioxidant Defense

The unique 1,2-dithiolane (B1197483) ring is a key feature that bestows antioxidant properties upon this class of compounds. This disulfide bridge can participate in redox cycling, enabling the molecule to scavenge reactive oxygen species (ROS) and thereby mitigate oxidative stress. Oxidative stress is a pathological state implicated in a myriad of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. The antioxidant capacity of dithiolane compounds is closely linked to their interaction with cellular antioxidant systems, such as the thioredoxin and glutathione (B108866) pathways.

Research into analogs of 4-Methyl-1,2-dithiolane-4-carboxylic acid has highlighted their potential as inhibitors of thioredoxin reductase (TrxR), an enzyme that is often overexpressed in cancer cells and contributes to their resistance to oxidative stress. nih.govmdpi.com By inhibiting TrxR, these compounds can disrupt the redox balance in cancer cells, leading to increased oxidative stress and subsequent cell death. While the lone 1,2-dithiolane moiety itself has been found to be insufficient for potent TrxR1 inhibition, its combination with other functional groups can enhance this activity. mdpi.com

Protection Against UV-Induced Oxidative Damage in Cellular Models

To date, no specific studies have been published on the direct protective effects of this compound against UV-induced oxidative damage in cellular models. However, given the known antioxidant properties of related dithiolane compounds, it is plausible that this compound could offer some level of photoprotection. UV radiation is a significant source of oxidative stress, leading to the generation of ROS in the skin, which can cause cellular damage and photoaging. The ability of the dithiolane ring to scavenge free radicals suggests a potential mechanism by which this compound could mitigate UV-induced damage. Further research is required to validate this hypothesis.

Modulation of Intracellular Glutathione Levels

Direct evidence for the modulation of intracellular glutathione (GSH) levels by this compound is currently lacking in the scientific literature. However, studies on related compounds and extracts from asparagus, the natural source of the parent compound asparagusic acid, offer some insights. For instance, polysaccharides from asparagus fermented with Lactobacillus plantarum have been shown to alleviate liver injury by modulating glutathione homeostasis. nih.gov Furthermore, a synthetic glutathione analogue of a related dithiolane compound, 4-amino-1,2-dithiolane-4-carboxylic acid, has been successfully synthesized, indicating the chemical tractability of creating dithiolane-glutathione conjugates. nih.gov Glutathione is a critical intracellular antioxidant, and compounds that can enhance its synthesis or regeneration are valuable for cellular protection against oxidative stress. The sulfur atoms in the dithiolane ring could potentially interact with the glutathione system, but specific studies on this compound are needed to confirm this.

Investigating Photoprotective Efficacy

The potential of this compound as a photoprotective agent is an area that warrants investigation, although no direct studies are currently available. The theoretical basis for such an application lies in its antioxidant capacity, which could help neutralize the ROS generated by UV exposure.

DNA Damage Prevention Studies in Fibroblasts

There are currently no published studies investigating the ability of this compound to prevent DNA damage in fibroblasts. Fibroblasts are key cells in the skin's dermis and are susceptible to UV-induced DNA damage, which can lead to mutations and skin cancer. Compounds that can either absorb UV radiation or quench the subsequent free radicals could potentially prevent such damage. Future research could explore the efficacy of this compound in this context, possibly using techniques like the comet assay to assess DNA strand breaks in irradiated fibroblasts treated with the compound.

Enhancement of Endogenous Antioxidant Systems against UV Stress

No research has been conducted to determine if this compound can enhance the endogenous antioxidant systems of cells in response to UV stress. Such a mechanism would involve the upregulation of antioxidant enzymes like superoxide (B77818) dismutase, catalase, and glutathione peroxidase. While related dithiolane compounds are known to interact with the thioredoxin system, their effect on other antioxidant pathways, particularly in the context of UV stress, remains to be elucidated for this compound.

Exploratory Research in Disease Models

The primary area of exploratory research for 1,2-dithiolane-4-carboxylic acid derivatives has been in the field of oncology. The rationale for this focus is their ability to act as inhibitors of thioredoxin reductase, an enzyme crucial for maintaining redox balance in cancer cells. mdpi.comresearchgate.net A study on a series of 1,2-dithiolane-4-carboxylic acid analogs revealed that while the dithiolane ring alone was not a potent inhibitor, its combination with a Michael acceptor moiety significantly enhanced its inhibitory activity against TrxR1 and its cytotoxic effects on various cancer cell lines. mdpi.com

Beyond cancer, the reduced form of asparagusic acid, dihydroasparagusic acid, has shown promise in a preclinical model of neuroinflammation. This compound demonstrated both anti-inflammatory and antioxidant effects in lipopolysaccharide-activated microglial cells, suggesting its potential for neuroprotective applications. nih.gov Given the structural similarity, it is conceivable that this compound could also exhibit beneficial effects in models of diseases characterized by inflammation and oxidative stress. However, dedicated preclinical studies are necessary to explore these possibilities.

Data on Related Dithiolane Compounds

Since direct experimental data for this compound is limited, the following table presents findings for related dithiolane compounds to provide context for its potential biological activities.

| Compound/Extract | Model System | Key Findings | Reference |

| 1,2-Dithiolane-4-carboxylic acid analogs | In vitro (TrxR1 inhibition assay, cancer cell lines) | Analogs with a Michael acceptor moiety showed potent TrxR1 inhibition and cytotoxicity in cancer cells. | mdpi.com |

| Fermented Asparagus Polysaccharides | In vivo (mouse model of liver injury) | Modulated glutathione homeostasis and bile acid metabolism, alleviating liver injury. | nih.gov |

| Dihydroasparagusic acid | In vitro (lipopolysaccharide-activated microglial cells) | Exhibited anti-inflammatory and antioxidant effects, suggesting neuroprotective potential. | nih.gov |

| 4-Amino-1,2-dithiolane-4-carboxylic acid | Chemical synthesis | A glutathione analogue was successfully synthesized. | nih.gov |

Preliminary Studies in Cancer-Related Pathways (e.g., NF-κB Modulation)

While direct evidence linking this compound to the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in cancer is not extensively documented in current literature, research into analogous compounds containing the 1,2-dithiolane ring structure has provided insights into potential anti-cancer mechanisms. The focus of these preliminary studies has been on the thioredoxin system, a critical component in maintaining cellular redox balance, which is often dysregulated in cancer cells.

The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), plays a pivotal role in cellular processes by regulating reactive oxygen species (ROS). Cancer cells frequently exhibit elevated levels of ROS and have a corresponding upregulation of antioxidant systems, such as the thioredoxin system, to survive and proliferate. This makes the thioredoxin system a viable target for anticancer therapies.

A study investigating a series of 1,2-dithiolane-4-carboxylic acid analogs explored their potential as inhibitors of thioredoxin reductase 1 (TrxR1). The research found that the 1,2-dithiolane moiety by itself did not confer selective inhibitory activity against TrxR1. However, when combined with a Michael acceptor moiety, certain analogs demonstrated significant TrxR1 inhibition and cytotoxic effects against various cancer cell lines. This suggests that while the 1,2-dithiolane ring is a key structural feature, its efficacy as a TrxR1 inhibitor is dependent on other functional groups within the molecule.

It is important to note that these studies were conducted on analogs and not on this compound itself. Therefore, while the findings are promising and suggest a potential avenue for the development of novel anticancer agents based on the 1,2-dithiolane scaffold, further research is necessary to determine if this compound possesses similar inhibitory effects on TrxR or other cancer-related pathways. The table below summarizes the key aspects of the research on 1,2-dithiolane-4-carboxylic acid analogs.

| Compound Class | Target Pathway | Key Findings | Relevance to Cancer |

| 1,2-dithiolane-4-carboxylic acid analogs | Thioredoxin Reductase 1 (TrxR1) Inhibition | The 1,2-dithiolane moiety alone is insufficient for selective TrxR1 inhibition. Analogs with a Michael acceptor show inhibitory activity. | TrxR1 is crucial for cancer cell survival under oxidative stress, making it a therapeutic target. |

Potential in Dermatological Applications and Skin Health

The application of this compound in dermatology, particularly in the realm of photoprotection, is more substantially supported by preclinical evidence. The compound has been identified as a promising agent for reinforcing the skin's natural antioxidant defense mechanisms against the deleterious effects of ultraviolet (UV) radiation.

Exposure to UV radiation is a primary factor in premature skin aging and the development of various skin pathologies. One of the key mechanisms of UV-induced skin damage is the generation of reactive oxygen species (ROS), which can overwhelm the skin's endogenous antioxidant defenses, leading to oxidative stress. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, and contribute to inflammation and the breakdown of collagen and elastin, resulting in wrinkles and loss of skin elasticity.

Preclinical studies and patent literature have indicated that this compound can help mitigate UV-induced damage by preserving and enhancing the levels of glutathione (GSH), a major endogenous antioxidant in the skin. In-vitro studies on human skin cells, such as keratinocytes, have demonstrated that treatment with this compound can counteract the depletion of GSH caused by UV exposure. By maintaining a healthy level of GSH, the skin is better equipped to neutralize ROS and protect itself from oxidative damage.

The potential of this compound has led to its inclusion in cosmetic and dermatological formulations aimed at providing photoprotective and anti-aging benefits. These formulations are designed to be applied topically to the skin to bolster its antioxidant capacity.

The table below outlines the key findings from preclinical research on the dermatological applications of this compound.

| Application Area | Mechanism of Action | Observed Effects in Preclinical Models | Potential Benefits for Skin Health |

| Photoprotection | Preservation and enhancement of glutathione (GSH) levels | Counteracted UV-induced depletion of GSH in skin cells. | Reinforces the skin's natural antioxidant defense against UV radiation, helps prevent premature aging. |

| Anti-aging | Mitigation of oxidative stress | Protection of cellular components from ROS-induced damage. | May help in reducing the appearance of wrinkles and maintaining skin elasticity. |

Materials Science and Polymer Chemistry Applications of 4 Methyl 1,2 Dithiolane 4 Carboxylic Acid

Development of High Refractive Index Polymeric Materials

A significant application of 4-methyl-1,2-dithiolane-4-carboxylic acid derivatives is in the formulation of high refractive index polymers (HRIPs). rsc.org A common strategy involves using the methyl ester of the acid, methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe), as a monomer. rsc.org The inherent strain in the 1,2-dithiolane (B1197483) ring facilitates a ring-opening polymerization, which can be initiated by light (photopolymerization). rsc.orgresearchgate.net This reaction creates polymers with a dense integration of sulfur atoms in their backbone, a fundamental approach for increasing the refractive index of the resulting material. rsc.orgmdpi.com

The primary strategy for integrating sulfur into polymer networks using this compound involves the ring-opening polymerization of its dithiolane ring. rsc.org Researchers have explored the photoinitiated homopolymerization of the methyl ester derivative, Me-AspOMe, as well as its copolymerization with various alkynes. rsc.orgrsc.org

In the homopolymerization process, a photoinitiator is added to the low-viscosity Me-AspOMe monomer, and the mixture is irradiated with light, typically in the 400–500 nm range. rsc.org This triggers the opening of the dithiolane ring to form sulfur-centered radicals, which then propagate by reacting with other dithiolane rings, creating a polymer with a disulfide-rich backbone. rsc.org

Another effective method is the photoinitiated addition of the dithiolane monomer to alkyne-containing molecules. rsc.org This copolymerization framework allows for the introduction of a large quantity of sulfide (B99878) linkages into the polymer structure. rsc.orgrsc.org The specific chemical structures of both the dithiolane and the alkyne reactants have a significant impact on the reaction rates and the final polymer structure. rsc.orgrsc.org These photopolymerization techniques are advantageous due to their rapid cure times and ease of processing. researchgate.net

The integration of sulfur via the ring-opening polymerization of 4-methyl-1,2-dithiolane-4-carboxylate has a profound effect on the optical properties of the resulting polymers. The high atomic refraction of sulfur directly contributes to a significant increase in the refractive index. rsc.org

For instance, the ring-opening homopolymerization of methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe) leads to a substantial increase in the bulk refractive index. rsc.orgresearchgate.net The monomer itself has a refractive index, which increases significantly upon polymerization. rsc.org In one study, the refractive index of the Me-AspOMe monomer was measured and compared to its resulting polymer, showing an increase of 0.04. rsc.org When copolymerized with alkynes, the increase in refractive index (relative to the unreacted materials) can be even more pronounced, with reported values reaching up to 0.07. rsc.orgrsc.org

Beyond a high refractive index, optical polymers must exhibit high transparency in the visible light spectrum. mdpi.com Polymers derived from dithiolane homopolymerization demonstrate high optical transparency and minimal haze, making them suitable for optical applications. researchgate.net

Refractive Index of Monomer vs. Polymer

This table shows the change in refractive index (measured at 589 nm and 20 °C) upon ring-opening polymerization of two different 1,2-dithiolane monomers.

| Monomer | Refractive Index of Monomer | Refractive Index of Polymer | Increase in Refractive Index | Data Source |

|---|---|---|---|---|

| Methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe) | 1.55 | 1.59 | 0.04 | rsc.org |

| Methyl ester of lipoic acid (LipOMe) | 1.54 | 1.56 | 0.02 | rsc.org |

The specific structure of the monomer is a critical factor that influences the characteristics of the final polymer. rsc.org When comparing polymers derived from methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe) with those from the methyl ester of lipoic acid (LipOMe), another 1,2-dithiolane, distinct differences emerge. rsc.org

The presence of the additional methyl group on the carbon atom adjacent to the disulfide bond in Me-AspOMe influences the polymerization kinetics and the properties of the resulting polymer. rsc.org The homopolymer of Me-AspOMe achieves a higher refractive index (1.59) compared to the polymer of LipOMe (1.56). rsc.org This demonstrates that even subtle changes in the monomer's molecular architecture can be used to tune the optical properties of the polymer. rsc.org Characterization of various photopolymerization products has confirmed that the final polymer structure and its optical properties are significantly dependent on the specific structure of the 1,2-dithiolane and any co-reactants, such as alkynes. rsc.orgrsc.org

Application in Holographic and Optoelectronic Materials

The unique optical properties of polymers derived from 4-methyl-1,2-dithiolane-4-carboxylate, namely their high refractive index and high clarity, make them excellent candidates for advanced applications like holographic data storage and other optoelectronic devices. rsc.orgrsc.orgresearchgate.net These materials can be used to fabricate optical components where precise control over light is essential. mdpi.com

Polymers based on 1,2-dithiolanes have been successfully used to create holographic recording media. rsc.orgresearchgate.net One demonstrated application involves using a 1,2-dithiolane-alkyne system in a two-stage photopolymeric process to create a two-dimensional, high-refractive-index structure for holography. rsc.orgrsc.org

In this process, a multifunctional monomer, such as one synthesized from ethanedithiol and lipoic acid (EDT-Lip2), is used. researchgate.net Holographic diffraction gratings can be written into the photopolymer film. researchgate.net During recording, exposure to a laser interference pattern causes polymerization in the bright regions, leading to a local increase in refractive index. Monomer diffusion and subsequent uniform curing fix this pattern, creating a stable hologram. researchgate.net The dithiolane-based photopolymers have been used to record diffraction gratings that achieve a peak-to-mean refractive index modulation of 0.008, a key performance metric for holographic materials. researchgate.net

For high-fidelity holographic applications, the recording medium must possess excellent optical quality. Key parameters include high transparency, low haze (light scattering), and minimal birefringence (the property of having a refractive index that depends on the polarization and propagation direction of light). mdpi.comresearchgate.net

Photopolymers created from the homopolymerization of 1,2-dithiolane monomers exhibit high optical transparency and negligible birefringence. researchgate.net Birefringence can cause distortion and reduce clarity in optical systems, so its absence is a significant advantage. mdpi.com Holograms recorded in these materials have been shown to have minimal haze. researchgate.net The combination of a high refractive index modulation capacity with low haze and low birefringence makes these sulfur-containing polymers highly promising for the rational design of next-generation holographic and optoelectronic materials. mdpi.comresearchgate.net

Novel Polymeric Architectures and Advanced Composites

The unique chemical structure of this compound and its derivatives, characterized by a strained disulfide bond, has opened up new avenues in materials science and polymer chemistry. This section explores its application in creating novel polymeric architectures and advanced composites with tailored properties for a range of sophisticated applications.

UV-Curable Systems and Their Fabrication Methods (e.g., Molding, Two-Photon 3D Printing)

Polymers derived from this compound and its analogs are increasingly utilized in UV-curable systems due to their rapid polymerization kinetics and the unique properties imparted by the disulfide linkages. These systems can be fabricated into complex structures using various methods, including traditional molding and advanced additive manufacturing techniques.

UV-curable resins containing dithiolane derivatives are amenable to molding processes . A typical process involves filling a mold with the liquid resin, which may contain a photoinitiator to facilitate curing upon exposure to UV light. google.com The mold itself can be made from materials transparent to UV radiation to allow for curing. google.com For more complex geometries, precision dispensing systems can be used to fill the mold before the curing process is initiated. google.com The resulting solid mass retains the shape of the mold with high fidelity. Given the compatibility of sulfur-rich polymers with thermal processing, techniques like thermal compression molding of ground powders of these polymers have also been demonstrated, suggesting a versatility in fabrication approaches. mdpi.com

In the realm of advanced manufacturing, derivatives of this compound have been successfully employed in two-photon polymerization (2PP) for 3D printing . This high-resolution technique allows for the fabrication of micro- and nanostructures with intricate geometries. rsc.org For instance, a tetrafunctional monomer incorporating the 1,2-dithiolane group has been developed for light-based additive manufacturing, enabling the printing of parts with resolutions as fine as 1 micrometer. rsc.org Such dithiolane-based resins can be polymerized with or without an external photoinitiator, offering flexibility in the formulation of the photocurable system. rsc.org The resulting polymers form covalent adaptable networks, which can be recycled back to the monomer, highlighting a sustainable aspect of these advanced materials. rsc.org

The table below summarizes the fabrication methods applicable to polymers derived from this compound and its derivatives.

| Fabrication Method | Description | Key Advantages |

| UV-Cure Molding | A liquid resin is placed in a mold and cured using UV light to form a solid object. google.com | Suitable for mass production, high fidelity replication. google.com |

| Two-Photon 3D Printing | A high-resolution additive manufacturing technique that uses a focused laser to polymerize a liquid resin point-by-point. rsc.org | Enables fabrication of complex 3D micro- and nanostructures, high spatial resolution. rsc.org |

| Thermal Compression Molding | Involves the application of heat and pressure to a powdered polymer to form a solid part. mdpi.com | Applicable to recyclable sulfur-rich thermosets. mdpi.com |

Integration into Infrared (IR) Optics and Micro-reactors

The incorporation of sulfur atoms into a polymer backbone is a known strategy for increasing the refractive index of the material. This has led to the development of high refractive index polymers (HRIPs) from derivatives of this compound, which are particularly valuable for applications in infrared (IR) optics.

Research has demonstrated that the photoinitiated polymerization of methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe), a methyl ester derivative of this compound, with various alkynes leads to the formation of polymers with a significantly higher refractive index. rsc.org The introduction of a large number of sulfide linkages through the 1,2-dithiolane/alkyne reaction can increase the polymer's refractive index by as much as 0.07 compared to the unreacted materials. rsc.org These HRIPs are crucial for a variety of optical and optoelectronic technologies, including lenses and waveguides. rsc.org Furthermore, these dithiolane-alkyne systems have been successfully applied in the creation of two-dimensional, high-refractive-index structures for photopolymeric holography. rsc.org The resulting photopolymers also exhibit desirable properties such as high optical transparency and low birefringence. nih.gov

The unique properties of sulfur-rich polymers also make them potential candidates for the fabrication of micro-reactors , also known as microfluidic or lab-on-a-chip devices. nih.govrsc.org While direct integration of this compound into these devices is an emerging area of research, the characteristics of sulfur-containing polymers are well-suited for such applications. Polymers are a material of choice for microfluidic chip fabrication due to their flexibility, biocompatibility, and favorable degradation rates. nih.govresearchgate.net Crosslinked sulfur-rich polymers have demonstrated utility as adsorbents for heavy metals, indicating their potential for creating functional zones within a micro-reactor for chemical separation or analysis. sinocurechem.com The development of dynamic sulfur-rich polymers that exhibit self-healing and reprocessing capabilities could lead to more robust and reusable microfluidic devices. magritek.com

The following table details the research findings on the optical properties of polymers derived from a close analog of this compound.

| Polymer System | Key Finding | Application | Reference |

| Methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe) and alkynes | Photoinitiated polymerization results in high refractive index polymers (increase of up to 0.07). rsc.org | Infrared (IR) Optics, Holography | rsc.org |

| Multifunctional 1,2-dithiolane monomers | Resulting photopolymers exhibit high optical transparency and minimal birefringence. nih.gov | Optical Materials, Holographic Recording | nih.gov |

Photostabilization of UV Screening Agents in Cosmetic Compositions

In the field of cosmetics, this compound has been identified as a valuable ingredient in compositions designed for skin photoprotection. Its primary role is not as a direct UV filter, but as a photostabilizer that enhances the skin's natural antioxidant defenses, thereby protecting against the oxidative stress induced by UV radiation.

Patents have been filed for the cosmetic use of this compound to reinforce and preserve the levels of endogenous intracellular glutathione (B108866). nih.govmdpi.com Glutathione is a crucial antioxidant in the skin that becomes depleted upon exposure to UV rays, increasing the skin's susceptibility to oxidative damage. nih.gov By acting as a precursor to glutathione, this compound helps to maintain this vital antioxidant shield. nih.govmdpi.com Studies have shown that a blend of glutathione amino acid precursors can protect the skin from UVB-induced damage and improve skin tone. nih.gov

Computational Chemistry and Theoretical Studies on 4 Methyl 1,2 Dithiolane 4 Carboxylic Acid

Molecular Modeling and Electronic Structure Calculations

Computational chemistry provides powerful tools to investigate the molecular properties of 4-Methyl-1,2-dithiolane-4-carboxylic acid, also known as methyl asparagusic acid. These methods allow for the calculation of its three-dimensional structure, electronic properties, and various physicochemical descriptors.

Molecular modeling typically starts with the generation of a 3D conformer of the molecule. This structure can then be optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find the lowest energy conformation. DFT calculations, for instance at the B3LYP/6-31+G(d) level of theory, can be employed to determine geometrical parameters, vibrational frequencies, and electronic properties. biointerfaceresearch.com The electronic properties derived from such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, providing insights into the molecule's chemical reactivity and kinetic stability. researchgate.net

A variety of computed properties for this compound are available from public databases, which are derived from computational models. These properties offer a snapshot of the molecule's characteristics.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H8O2S2 | PubChem nih.gov |

| Molecular Weight | 164.25 g/mol | Sigma-Aldrich sigmaaldrich.com |

| Exact Mass | 163.99657184 Da | PubChem nih.gov, LookChem lookchem.com |

| XLogP3 | 0.6 | PubChem nih.gov, LookChem lookchem.com |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov, LookChem lookchem.com |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov, LookChem lookchem.com |

| Rotatable Bond Count | 1 | PubChem nih.gov, LookChem lookchem.com |

| Topological Polar Surface Area | 87.9 Ų | PubChem nih.gov |

| Complexity | 129 | PubChem nih.gov, LookChem lookchem.com |

| Predicted pKa | 3.92 ± 0.20 | LookChem lookchem.com |

| Predicted Density | 1.387 g/cm³ | LookChem lookchem.com |

| Predicted Boiling Point | 305.7 °C at 760 mmHg | LookChem lookchem.com |

| Predicted Flash Point | 138.7 °C | LookChem lookchem.com |

This table is interactive. Users can sort the data by clicking on the column headers.

These computed descriptors are valuable for predicting the behavior of the molecule in various chemical and biological systems. For example, the XLogP3 value suggests a moderate lipophilicity. The presence of both hydrogen bond donors and acceptors indicates the potential for intermolecular interactions, which can influence its physical properties and biological activity. nih.gov

Prediction of Reaction Pathways and Energetics for Dithiolane Transformations

Theoretical chemistry plays a vital role in predicting the plausible reaction pathways and associated energy changes for transformations involving the 1,2-dithiolane (B1197483) ring. A key reaction of this heterocyclic system is the ring-opening polymerization (ROP), driven by the inherent strain in the five-membered disulfide ring. researchgate.net

Computational methods, particularly DFT, can be used to model the energetics of these transformations. For instance, the ring-opening of the dithiolane can be initiated by various stimuli, including light, heat, or chemical initiators like thiols. researchgate.netnih.gov Theoretical calculations can elucidate the mechanism, for example, by modeling the transition states and intermediates involved in a thiolate-initiated ROP. This would involve calculating the activation energy for the nucleophilic attack of a thiolate on one of the sulfur atoms of the dithiolane ring, leading to the formation of a linear disulfide dimer, which can then propagate to form a polymer.

A general representation of a thiolate-initiated ring-opening of a 1,2-dithiolane is as follows:

Initiation: A nucleophilic initiator (e.g., a thiolate, RS⁻) attacks one of the sulfur atoms of the dithiolane ring.

Propagation: The newly formed thiolate at the end of the opened ring attacks another dithiolane monomer, extending the polymer chain.

Computational studies can compare the energetics of different potential pathways. For example, in the context of other cyclic compounds, DFT has been used to model the reaction landscape of ring-opening metathesis, revealing how catalyst structure affects the activation barriers of rate-determining steps. rsc.org Similar approaches could be applied to this compound to understand how the methyl and carboxylic acid substituents at the C4 position influence the thermodynamics and kinetics of ring-opening compared to unsubstituted asparagusic acid or lipoic acid. These substituents could exert steric and electronic effects, potentially altering the ring strain and the accessibility of the disulfide bond to initiating species.

Furthermore, computational studies can explore other potential transformations, such as reduction of the disulfide bond to the corresponding dithiol (dihydro-methylasparagusic acid) or oxidation reactions at the sulfur atoms. The energetics of these processes can be calculated to predict their feasibility under different chemical environments.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. cam.ac.uk Computational methods are instrumental in modern SAR analyses, enabling the prediction of activity and the rational design of new, more potent analogues. mdpi.com

For the class of 1,2-dithiolane-4-carboxylic acids, a notable SAR study investigated their potential as inhibitors of thioredoxin reductase 1 (TrxR1), an enzyme implicated in cancer. mdpi.comresearchgate.net In this research, a library of asparagusic acid amides was synthesized and tested. The study concluded that the 1,2-dithiolane moiety alone is not sufficient for TrxR1 inhibition. mdpi.com Instead, the inhibitory activity was strongly linked to the presence of a Michael acceptor moiety in the amide part of the molecule. mdpi.comresearchgate.net For example, coumarin-containing derivatives showed the highest activity, which was rationalized by the ability of the coumarin's activated double bond to react with cysteine or selenocysteine (B57510) residues in the enzyme's active site. mdpi.com

Computational methods can be applied to such a series of compounds to build a quantitative structure-activity relationship (QSAR) model. This involves:

Descriptor Calculation: Calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound in the series. For this compound, these would include properties like HOMO/LUMO energies, dipole moment, molecular surface area, and partition coefficients.

Model Building: Using statistical methods to build a mathematical model that correlates a subset of these descriptors with the observed biological activity (e.g., IC₅₀ values for enzyme inhibition).

Model Validation: Testing the predictive power of the model using internal and external validation techniques.

Such a computational SAR study on derivatives of this compound could provide quantitative insights into how modifications to the carboxylic acid group (e.g., forming different amides or esters) would affect a specific biological activity. Molecular docking simulations could further complement this by predicting the binding mode and affinity of these compounds to a target protein, as has been done for related asparagusic acid derivatives with Angiotensin-Converting Enzyme-2 (ACE-2). nih.gov These simulations could reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) and explain why certain structural features enhance or diminish activity.

Theoretical Insights into Polymerization Mechanisms and Material Properties

The presence of the strained 1,2-dithiolane ring makes this compound a monomer for ring-opening polymerization (ROP), leading to polydisulfides. These polymers are of interest as dynamic covalent materials, as the disulfide bonds in the polymer backbone can be reversibly broken and reformed. researchgate.netresearchgate.net Theoretical and computational studies are crucial for understanding the polymerization mechanism and for predicting the properties of the resulting materials.

A study on the formation of hydrogels from ABA triblock copolymers functionalized with dithiolane pendants provided significant theoretical insights. researchgate.net This work directly compared the properties of hydrogels derived from methyl asparagusic acid (the target compound) with those derived from lipoic acid. The key findings were:

Table 2: Comparison of Hydrogel Properties Derived from Methyl Asparagusic Acid and Lipoic Acid

| Property | Methyl Asparagusic Acid-Derived Hydrogel | Lipoic Acid-Derived Hydrogel |

|---|---|---|

| Dynamics | Highly dynamic | Rigid |

| Adaptability | Adaptable | Resilient |

| Self-Healing | Self-healing | Brittle |

This table is based on findings from a detailed mechanistic study on dithiolane-derived hydrogels. researchgate.net

The dramatic difference in material properties was investigated by studying the thermodynamics and kinetics of the ROP for the two dithiolanes. researchgate.net This highlights how a seemingly small structural change—the presence of the 4-methyl group in methyl asparagusic acid versus the pentanoic acid side chain in lipoic acid—profoundly impacts the macroscopic properties of the resulting polymer network. Computational modeling can help rationalize these differences by examining:

Ring Strain: Calculating the strain energy of the dithiolane ring for each monomer. Differences in ring strain can affect the thermodynamics of polymerization.

Polymer Chain Dynamics: Using molecular dynamics (MD) simulations to model the flexibility and intermolecular interactions of the resulting polymer chains. The substituents on the polymer backbone influence chain packing, mobility, and the accessibility of the disulfide bonds for dynamic exchange reactions.

Future Directions and Research Challenges for 4 Methyl 1,2 Dithiolane 4 Carboxylic Acid

Advancements in Targeted Synthesis and Functionalization for Specific Applications

The future utility of 4-Methyl-1,2-dithiolane-4-carboxylic acid is intrinsically linked to the development of more efficient and versatile synthetic methodologies. Current methods for creating 1,2-dithiolanes can be complex, often involving two-step sequences of dithiol generation followed by oxidation, which may require harsh conditions and limit functional group tolerance. nih.gov

A significant advancement lies in the development of one-step synthesis from readily available precursors like 1,3-bis-tert-butyl thioethers, which can be converted to functionalized 1,2-dithiolanes under mild conditions. nih.govrsc.org For this compound, this could mean more direct and scalable production. Future research will likely focus on expanding the substrate scope for these one-step syntheses to create a diverse library of derivatives.

Functionalization of the carboxylic acid group is a key area for targeted applications. For instance, creating amides and esters can modulate the compound's biological activity and pharmacokinetic properties. A study on 1,2-dithiolane-4-carboxylic acid (asparagusic acid) demonstrated the synthesis of a series of carboxamide derivatives to explore their potential as inhibitors of thioredoxin reductase (TrxR). semanticscholar.orgmdpi.comresearchgate.net Similar strategies can be applied to this compound, where the methyl group may offer unique steric and electronic properties.

Future synthetic efforts will likely target:

Stereoselective Synthesis: Developing methods to control the stereochemistry at the C4 position, as chirality can be crucial for biological activity. nih.gov

Bio-conjugation: Attaching the molecule to peptides, polymers, or other bioactive agents to create targeted delivery systems or multifunctional molecules. nih.gov

Multifunctional Monomers: Designing derivatives with additional polymerizable groups to create advanced crosslinked materials for applications like recyclable additive manufacturing. rsc.org

Deeper Mechanistic Elucidation of Biological Activities at a Molecular Level

The 1,2-dithiolane (B1197483) moiety is a recognized pharmacophore, largely due to its interaction with thiol-containing proteins. A primary research direction for this compound is to unravel its precise molecular mechanisms of action.

One of the most promising areas of investigation is its potential as an inhibitor of thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells. mdpi.comrsu.lv However, research on similar 1,2-dithiolane-4-carboxylic acid analogs has shown that the dithiolane ring alone may not be sufficient for potent and specific TrxR inhibition. semanticscholar.orgmdpi.comresearchgate.net Studies suggest that inhibitory activity is strongly associated with the presence of a Michael acceptor moiety, which can covalently interact with the enzyme's active site residues. mdpi.comresearchgate.net

Future mechanistic studies should therefore focus on:

Target Specificity: Determining if this compound or its derivatives can selectively inhibit TrxR1 without being non-specifically reduced by other cellular thiols like glutathione (B108866). semanticscholar.orgmdpi.com

Structure-Activity Relationship (SAR): Systematically modifying the structure, for example by creating different amides or esters from the carboxylic acid, to understand how these changes affect inhibitory potency and selectivity. A study on related compounds showed that combining the dithiolane with a coumarin (B35378) (a Michael acceptor) yielded micromolar inhibition of TrxR1. semanticscholar.orgresearchgate.netrsu.lv